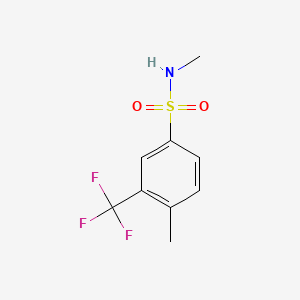

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

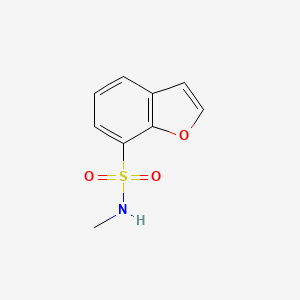

The compound “4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, 95%” is likely a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in pharmaceutical applications, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of “4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, 95%” would likely consist of a benzene ring substituted with a trifluoromethyl group (-CF3) and a dimethylsulfonamide group (-S(=O)2N(CH3)2) .Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in a variety of chemical reactions. For example, they can undergo condensation reactions to form Schiff bases .Applications De Recherche Scientifique

Pharmacological Research

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide has potential applications in pharmacology due to its structural similarity to other benzenesulfonamide derivatives. These compounds have been studied for their biological activities, including antibacterial, antifungal, and antiparasitic properties . The trifluoromethyl group could potentially enhance the compound’s bioavailability and stability, making it a candidate for drug development studies.

Biochemical Studies

In biochemistry, this compound could be used as a building block for synthesizing more complex molecules. Its sulfonamide group is a common moiety in many biochemical compounds, and the addition of the trifluoromethyl group could introduce unique properties such as increased lipophilicity, which is beneficial for crossing cell membranes .

Industrial Applications

The chemical stability imparted by the trifluoromethyl group makes 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide suitable for industrial applications. It could be used in the synthesis of dyes, pigments, and other materials where chemical resilience is required .

Environmental Applications

Sulfonamides, including 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, may be explored for environmental applications such as the development of herbicides. The trifluoromethyl group is often found in agrochemicals due to its ability to resist degradation, thus providing longer-lasting effects .

Medical Research

In medical research, this compound’s derivatives could be investigated for their therapeutic potential. The trifluoromethyl group is a common feature in many pharmaceuticals, and its presence in 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide could lead to the discovery of new medications with improved pharmacokinetic profiles .

Chemical Property Studies

The unique chemical properties of 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, such as its melting point, boiling point, and density, make it an interesting subject for fundamental chemical research. Understanding these properties can provide insights into the compound’s behavior in different environments and its potential interactions with other substances .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N,4-dimethyl-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-6-3-4-7(16(14,15)13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMHYUYIURKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)

![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)

![2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide, 95%](/img/structure/B6288010.png)

![N-Methyl-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, 95%](/img/structure/B6288014.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid methylamide, 95%](/img/structure/B6288015.png)